REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:4][CH:3]=1.S(OC)(O[CH3:21])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:21][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 10 hours
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Duration
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10 h
|
Type
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CUSTOM
|
Details
|
to get an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (150 g, 100-200 mesh)
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Type
|
WASH
|
Details
|
eluted with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |